Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)-
CAS No.: 2136340-90-2
Cat. No.: VC17154531
Molecular Formula: C25H28N4O
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2136340-90-2 |
|---|---|
| Molecular Formula | C25H28N4O |
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | (4-butylphenyl)-[4-[(4-propoxyphenyl)diazenyl]phenyl]diazene |
| Standard InChI | InChI=1S/C25H28N4O/c1-3-5-6-20-7-9-21(10-8-20)26-27-22-11-13-23(14-12-22)28-29-24-15-17-25(18-16-24)30-19-4-2/h7-18H,3-6,19H2,1-2H3 |
| Standard InChI Key | ZUGKFNYCFBDWIO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)OCCC |
Introduction
Diazene compounds are characterized by the presence of a nitrogen-nitrogen double bond () and are widely studied due to their versatile applications in materials science, pharmaceuticals, and organic synthesis. The compound Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- is a specific member of the diazene family with a complex molecular structure featuring multiple aromatic substituents. It is classified as an unsymmetrical diazene due to the distinct substituents attached to either side of the nitrogen-nitrogen bond.
Synthesis
The synthesis of Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- can be achieved using traditional organic reactions or electrochemical methods.
-
Traditional Method:
-
Involves coupling reactions between hydrazine derivatives and appropriately substituted aromatic compounds.
-
Requires mild conditions to ensure selective formation of the double bond.
-
-
Electrochemical Synthesis:
-
Utilizes electrochemical oxidation of sulfamides or similar precursors.
-
Offers an eco-friendly alternative by minimizing harsh reagents.
-
Chemical Reactivity
Diazene compounds exhibit unique chemical reactivity due to their bond:
-
Photochemical Reactions: The bond undergoes reversible cis-trans isomerization under UV or visible light.
-
Redox Reactions: Diazene compounds can participate in reduction or oxidation processes, forming amines or other derivatives.
-
Coupling Reactions: The aromatic substituents allow for further functionalization via electrophilic substitution reactions .
Applications
The compound has potential applications in various fields:
-
Materials Science:
-
Used in the development of liquid crystals and dyes due to its optical properties.
-
Serves as a precursor for photoresponsive materials.
-
-
Pharmaceuticals:
-
Explored for its potential as a bioactive molecule in drug design.
-
Could serve as a scaffold for synthesizing antimicrobial or anticancer agents.
-
-
Organic Synthesis:
Research Findings
Recent studies have highlighted the following:
-
The compound's ability to form stable crystals with specific dihedral angles between aromatic rings, which impacts its optical properties .
-
Its potential as a visible-light-responsive molecule for use in photoswitchable systems .
-
Structural studies reveal that substituents on the aromatic rings influence stacking interactions and hydrogen bonding in crystal lattices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume